Methyl 2-(butylsulfanyl)acetate
CAS No.: 10309-14-5
Cat. No.: VC20967852
Molecular Formula: C7H14O2S
Molecular Weight: 162.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10309-14-5 |
|---|---|
| Molecular Formula | C7H14O2S |
| Molecular Weight | 162.25 g/mol |
| IUPAC Name | methyl 2-butylsulfanylacetate |
| Standard InChI | InChI=1S/C7H14O2S/c1-3-4-5-10-6-7(8)9-2/h3-6H2,1-2H3 |
| Standard InChI Key | CBNVDXXHRGFAJU-UHFFFAOYSA-N |
| SMILES | CCCCSCC(=O)OC |
| Canonical SMILES | CCCCSCC(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Methyl 2-(butylsulfanyl)acetate (CAS: 10309-14-5) is an organosulfur compound belonging to the class of carboxylic acid esters. Its molecular formula is C₇H₁₄O₂S with a molecular weight of 162.25 g/mol . The compound features a butylsulfanyl group attached to the second carbon of an acetate moiety, creating a unique chemical entity with specific reactivity patterns .
Nomenclature and Identifiers
This compound is known by several systematic and common names:
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IUPAC Name: methyl 2-butylsulfanylacetate
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Synonyms: (Butylthio)acetic acid methyl ester; Acetic acid, (butylthio)-, methyl ester
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CAS Registry Number: 10309-14-5
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InChI: InChI=1S/C7H14O2S/c1-3-4-5-10-6-7(8)9-2/h3-6H2,1-2H3
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InChI Key: CBNVDXXHRGFAJU-UHFFFAOYSA-N
Physical and Chemical Properties
Methyl 2-(butylsulfanyl)acetate possesses distinctive physical and chemical characteristics that determine its behavior in various chemical environments and applications.
Computed Properties
Table 1: Physical and Chemical Properties of Methyl 2-(butylsulfanyl)acetate
Spectroscopic Characterization
Spectroscopic data provides crucial information for identifying and characterizing Methyl 2-(butylsulfanyl)acetate. The compound has been analyzed using various spectroscopic techniques.
Mass Spectrometry
GC-MS analysis of Methyl 2-(butylsulfanyl)acetate reveals a distinctive fragmentation pattern. The mass spectrum shows characteristic fragments that confirm the molecular structure, with significant m/z peaks corresponding to molecular ion and typical fragmentation patterns of sulfur-containing esters .
Infrared Spectroscopy
Infrared spectroscopy provides information about the functional groups present in Methyl 2-(butylsulfanyl)acetate. The vapor phase IR spectrum would typically show:
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A strong C=O stretching band for the ester carbonyl group (~1740 cm⁻¹)
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C-O stretching vibrations characteristic of esters
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C-S stretching vibrations
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C-H stretching vibrations for the methyl and methylene groups
Applications and Uses
Based on its chemical structure and properties, Methyl 2-(butylsulfanyl)acetate has several potential applications across different fields:
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in reactions where the sulfur functionality can be leveraged for further transformations. The thioether group can undergo oxidation to sulfoxides or sulfones, providing entry to a variety of sulfur-containing compounds with diverse applications.
Pharmaceutical Research
Organosulfur compounds similar to Methyl 2-(butylsulfanyl)acetate have shown potential in pharmaceutical applications. The sulfur atom can serve as a key functional group in drug candidates, contributing to specific biological activities.
Material Science
Sulfur-containing esters have applications in polymer chemistry and material science, where they can be incorporated into polymer chains to modify physical properties or serve as crosslinking agents.
Related Compounds and Comparative Analysis
Several compounds share structural similarities with Methyl 2-(butylsulfanyl)acetate, allowing for comparative analysis of their properties and behaviors.
Structurally Similar Compounds
Table 2: Comparison of Methyl 2-(butylsulfanyl)acetate with Related Compounds
Chemical Reactivity
Methyl 2-(butylsulfanyl)acetate exhibits reactivity patterns characteristic of both esters and thioethers, making it a versatile compound in organic chemistry.
Ester Group Reactivity
The methyl ester functionality can undergo typical ester reactions:
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Hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid
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Transesterification with alcohols to form different esters
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Reduction with appropriate reducing agents to form alcohols
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Amidation with amines to form amides
Sulfur Group Reactivity
The butylsulfanyl group introduces additional reactivity:
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Oxidation to sulfoxides or sulfones
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Alkylation to form sulfonium salts
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Coordination with transition metals through the sulfur atom
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Participation in radical reactions
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